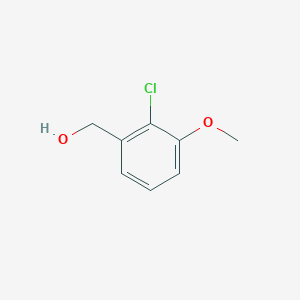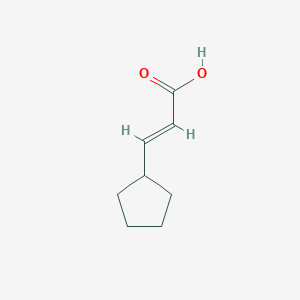
(E)-3-Cyclopentylacrylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(E)-3-Cyclopentylacrylic acid” would likely consist of a cyclopentyl group attached to an acrylic acid moiety. The “(E)” notation indicates the geometry around the carbon-carbon double bond in the acrylic acid part, with the hydrogen and the cyclopentyl group on opposite sides .
Chemical Reactions Analysis
As an acrylic acid derivative, “(E)-3-Cyclopentylacrylic acid” would be expected to participate in typical organic reactions of carboxylic acids and alkenes. These might include reactions like esterification, addition reactions, and potentially polymerization .
Physical And Chemical Properties Analysis
Without specific data on “(E)-3-Cyclopentylacrylic acid”, we can only speculate based on typical properties of similar compounds. It would likely be a solid under standard conditions, with solubility in common organic solvents. The presence of the carboxylic acid group would make it capable of forming hydrogen bonds .
Applications De Recherche Scientifique
Supramolecular Chemistry
Single-crystal-to-single-crystal photo-isomerizations of 3-chloroacrylic acid (a compound structurally related to (E)-3-Cyclopentylacrylic acid) within the nanocavities of a supramolecular framework have been demonstrated, showcasing the potential of these compounds in the field of materials science for creating stimuli-responsive materials (Zheng, Messerschmidt, & Coppens, 2007).
Biochemistry and Molecular Biology
Antimicrobial Applications
Phenyllactic acid, structurally related to (E)-3-Cyclopentylacrylic acid, has shown antibacterial and antibiofilm activity against Enterobacter cloacae, highlighting the potential antimicrobial applications of similar compounds (Liu, Wang, Du, Zhao, Doyle, Wang, Zhang, Sun, & Xu, 2018).
Analytical Chemistry
In the field of analytical chemistry, compounds structurally related to (E)-3-Cyclopentylacrylic acid have been utilized in methods for quantitative profiling of the oxylipin metabolome, which is essential for understanding the roles of oxidized fatty acids in physiology (Yang, Schmelzer, Georgi, & Hammock, 2009).
Polymer Science
Novel functionalized pyrroles, including 3-pyrrolylacrylic acid (a compound related to (E)-3-Cyclopentylacrylic acid), have been synthesized for constructing label-free gene sensors, indicating the importance of such compounds in the development of biosensor technologies (Peng, Soeller, & Travas-sejdic, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-cyclopentylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)6-5-7-3-1-2-4-7/h5-7H,1-4H2,(H,9,10)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRHIJJKVGFXRS-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-Cyclopentylacrylic acid | |
CAS RN |
117929-79-0 | |
| Record name | 3-cyclopentylprop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







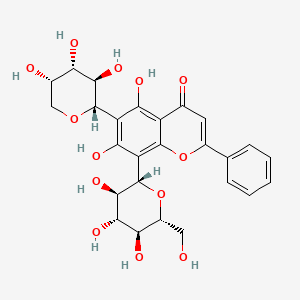
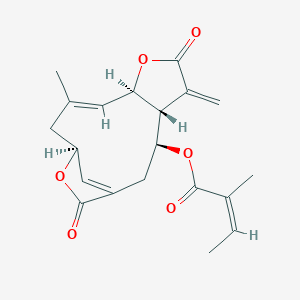
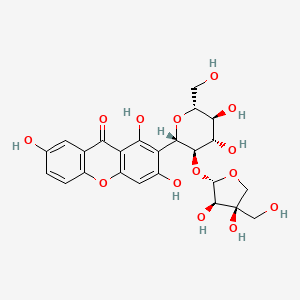
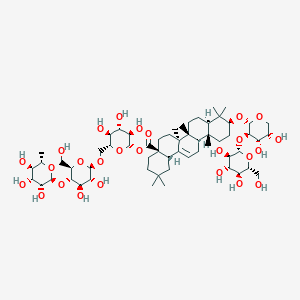
![5,5-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1632478.png)
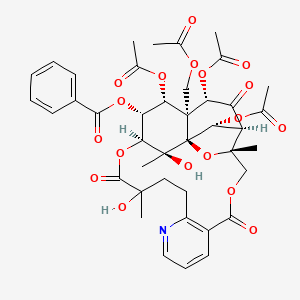
![5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1632491.png)
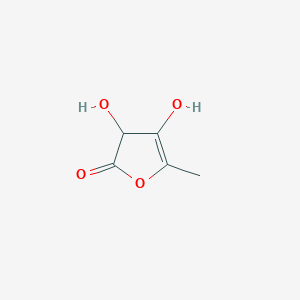
![Tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1632497.png)
